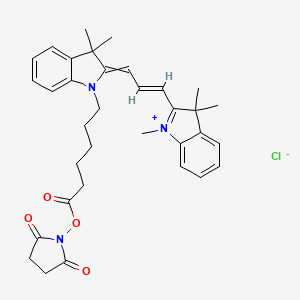
Cy 3-Osu
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cy 3-Osu, also known as Cyanine 3-Osu, is a synthetic dye belonging to the cyanine family. Cyanine dyes are widely used in various scientific applications due to their fluorescent properties. This compound is particularly known for its bright orange fluorescence and is commonly used in labeling nucleic acids, proteins, and other biomolecules for imaging and detection purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cy 3-Osu is typically synthesized through a series of chemical reactions involving the coupling of a cyanine dye with an N-hydroxysuccinimide (NHS) ester. The process generally involves the following steps:
Synthesis of Cyanine Dye: The cyanine dye is synthesized by reacting a quaternary ammonium salt with a polymethine bridge.
Coupling with NHS Ester: The cyanine dye is then reacted with an NHS ester in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
Cy 3-Osu undergoes various chemical reactions, including:
Substitution Reactions: this compound can react with primary amines to form stable amide bonds, making it useful for labeling proteins and other biomolecules.
Oxidation and Reduction: While this compound is relatively stable, it can undergo oxidation and reduction reactions under certain conditions, affecting its fluorescence properties.
Common Reagents and Conditions
Primary Amines: Used in substitution reactions to label biomolecules.
Oxidizing Agents: Can affect the fluorescence properties of this compound.
Reducing Agents: May be used to stabilize the dye in certain applications.
Major Products Formed
The primary product formed from the reaction of this compound with primary amines is a stable amide bond, resulting in labeled biomolecules that can be used for various imaging and detection applications .
Scientific Research Applications
Cy 3-Osu has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe in various chemical assays and reactions.
Biology: Commonly used in fluorescence microscopy, flow cytometry, and other imaging techniques to label nucleic acids, proteins, and other biomolecules.
Medicine: Employed in diagnostic assays and imaging techniques to detect specific biomolecules and monitor biological processes.
Industry: Utilized in the development of biosensors and other analytical devices .
Mechanism of Action
Cy 3-Osu exerts its effects through its fluorescent properties. The dye absorbs light at a specific wavelength and emits light at a longer wavelength, allowing for the visualization and detection of labeled biomolecules. The fluorescence of this compound is influenced by its environment, including factors such as pH, solvent, and the presence of other molecules .
Comparison with Similar Compounds
Cy 3-Osu is part of the cyanine dye family, which includes several other compounds with similar structures and properties. Some of the similar compounds include:
Cy 3: A cyanine dye with similar fluorescent properties but without the NHS ester group.
Cy 5: Another cyanine dye with a longer wavelength emission, often used in combination with Cy 3 for multiplexing applications.
Alexa Fluor 555: A dye with similar fluorescence characteristics but greater photostability and brightness .
This compound is unique due to its NHS ester group, which allows for efficient labeling of biomolecules through stable amide bond formation. This makes it particularly useful for applications requiring covalent attachment of the dye to target molecules .
Properties
Molecular Formula |
C34H40ClN3O4 |
|---|---|
Molecular Weight |
590.1 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 6-[3,3-dimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]hexanoate;chloride |
InChI |
InChI=1S/C34H40N3O4.ClH/c1-33(2)24-14-8-10-16-26(24)35(5)28(33)18-13-19-29-34(3,4)25-15-9-11-17-27(25)36(29)23-12-6-7-20-32(40)41-37-30(38)21-22-31(37)39;/h8-11,13-19H,6-7,12,20-23H2,1-5H3;1H/q+1;/p-1 |
InChI Key |
KWDMHANYPGHTLW-UHFFFAOYSA-M |
Isomeric SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C3C(C4=CC=CC=C4N3CCCCCC(=O)ON5C(=O)CCC5=O)(C)C)C)C.[Cl-] |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)ON5C(=O)CCC5=O)(C)C)C)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















